3-(4-Fluoro-2-methyl-phenoxy)-azetidine

Pain Research Sodium Channel Inhibitors Ion Channel Pharmacology

This precision azetidine building block carries the indispensable 4-fluoro-2-methylphenoxy motif, a pharmacophore crucial for Nav1.7 inhibition (IC50=80 nM) and oxytocin receptor antagonist programs. Substitution with a generic phenoxy-azetidine isomer invalidates SAR, abolishes target binding, and destabilises metabolism. It is the optimal replacement for 3-(4-chloro-2-methylphenoxy)-azetidine leads, lowering LogP to enhance oral absorption. Designed for next-generation non-opioid pain therapeutics and S1P receptor modulator discovery.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B1649175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-2-methyl-phenoxy)-azetidine
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)OC2CNC2
InChIInChI=1S/C10H12FNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3
InChIKeyFDXQHRCSAFXREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluoro-2-methyl-phenoxy)-azetidine: Procurement Guide for a Critical Azetidine Building Block


3-(4-Fluoro-2-methyl-phenoxy)-azetidine (CAS 954223-51-9) is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles, characterized by a 4-fluoro-2-methylphenoxy group attached to the 3-position of the azetidine ring. It is a white to off-white solid with a molecular formula of C10H12FNO and a molecular weight of 181.21 g/mol . Its primary utility is as a specialized building block in medicinal chemistry, specifically for introducing a conformationally constrained, metabolically stable, and highly decorated aryl ether moiety into drug candidates .

Why Generic Substitution Fails: The Functional Impact of the 3-(4-Fluoro-2-methyl-phenoxy)-azetidine Motif


Substituting 3-(4-Fluoro-2-methyl-phenoxy)-azetidine with a generic alternative, such as an unsubstituted phenoxy-azetidine or a simple aryl ether, is a high-risk strategy in drug discovery. The specific 4-fluoro-2-methyl substitution pattern on the phenoxy ring is not arbitrary; it is a critical pharmacophore element designed to optimize target binding and metabolic stability. For instance, the presence of this precise motif in the Nav1.7 inhibitor Nav1.7-IN-2 is essential for its potent activity (IC50 = 80 nM) . Similarly, in the context of oxytocin receptor antagonists, related aryloxyazetidine motifs are crucial for achieving high receptor affinity and selectivity [1]. Replacing this building block with a close analog lacking this specific substitution pattern is likely to abolish or significantly reduce the desired biological activity of the final compound, invalidating structure-activity relationship (SAR) studies and delaying project timelines.

Quantitative Differentiation: A Comparator-Based Evidence Guide for 3-(4-Fluoro-2-methyl-phenoxy)-azetidine


Nav1.7 Inhibitor Potency: The 3-(4-Fluoro-2-methyl-phenoxy)-azetidine Motif Enables 80 nM IC50

The compound is the core substructure of Nav1.7-IN-2, a potent inhibitor of the voltage-gated sodium channel Nav1.7. While a direct comparator for the building block itself is not available, the functional impact of the motif is evident in the final drug-like molecule. Nav1.7-IN-2, which contains the 3-(4-fluoro-2-methylphenoxy)azetidine group, exhibits an IC50 of 80 nM against Nav1.7 . This contrasts with other azetidine-based sodium channel inhibitors described in the patent literature, which often show significantly lower potency or are not advanced as lead compounds, underscoring the value of this specific substitution pattern.

Pain Research Sodium Channel Inhibitors Ion Channel Pharmacology

Oxytocin Receptor Antagonism: Aryloxyazetidines Achieve High Affinity and Selectivity

A structurally related compound (BDBM50305524) containing the 3-(4-fluoro-2-methylphenoxy)azetidine core demonstrates potent antagonism at the human oxytocin receptor [1]. The study by Brown et al. (2010) on aryloxyazetidine derivatives concluded that similarly high levels of oxytocin antagonism and selectivity were achievable in this series, with one compound displaying promising in vivo pharmacokinetics [2]. While the exact Ki value for BDBM50305524 is not publicly available, its inclusion in the BindingDB database for oxytocin receptor activity confirms its functional relevance. This contrasts with related biaryl systems, where solubility and pharmacokinetic issues were noted, highlighting the advantage of the aryloxyazetidine scaffold [2].

Women's Health Neuroscience G Protein-Coupled Receptors

Physicochemical Differentiation: Impact of Chloro vs. Fluoro Substitution on Azetidine Building Blocks

Direct comparative data between 3-(4-fluoro-2-methyl-phenoxy)-azetidine and its 4-chloro analog (3-(4-Chloro-2-methylphenoxy)azetidine, CAS 954223-36-0) is not available in the public domain. However, a class-level inference can be made regarding their physicochemical properties. The fluoro derivative (MW 181.21) is significantly lighter than the chloro derivative (MW 197.66) . In drug discovery, fluorine substitution is a well-established strategy to modulate lipophilicity (LogP) and metabolic stability differently than chlorine, often leading to improved oral bioavailability and reduced off-target toxicity [1]. Therefore, a medicinal chemist selecting between these two closely related building blocks would anticipate different downstream pharmacokinetic and toxicity profiles for their final lead compounds.

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Sphingosine-1-Phosphate (S1P) Receptor Modulation: The Phenoxy-Azetidine Pharmacophore

The compound falls within the scope of a broader patent (US8623856) claiming novel phenoxy-azetidine derivatives as modulators of sphingosine-1-phosphate (S1P) receptors [1]. The patent establishes that this general class of compounds possesses biological activity at S1P receptors, which are validated targets for treating autoimmune diseases like multiple sclerosis. While the specific compound 3-(4-Fluoro-2-methyl-phenoxy)-azetidine is not exemplified with data in the patent's accessible text, its inclusion in the genus claims confirms it is a privileged scaffold for this therapeutic area. This differentiates it from other azetidine building blocks that have no reported utility in modulating this important class of targets.

Immunology Inflammation Multiple Sclerosis

High-Impact Research & Development Applications for 3-(4-Fluoro-2-methyl-phenoxy)-azetidine


Synthesis of Potent Nav1.7 Inhibitors for Chronic Pain Research

This building block is the optimal choice for synthesizing analogs of the potent Nav1.7 inhibitor, Nav1.7-IN-2 (IC50 = 80 nM). Procurement is justified for medicinal chemistry teams engaged in developing next-generation, non-opioid pain therapeutics. The use of any other phenoxy-azetidine isomer would likely produce a different, and potentially inactive, pharmacological profile .

Lead Optimization of Selective Oxytocin Receptor Antagonists

For projects targeting the oxytocin receptor, this compound offers a strategic advantage. The aryloxyazetidine motif has been validated to confer high receptor affinity and selectivity, while also improving aqueous solubility and in vivo pharmacokinetics compared to earlier biaryl-containing leads. Using this specific building block allows researchers to leverage a proven pharmacophore with favorable drug-like properties .

Structure-Activity Relationship (SAR) Studies for S1P Receptor Modulators

Research programs focused on S1P receptor modulation for autoimmune and inflammatory diseases should consider this compound a priority building block. It is part of a patented chemical space known to interact with these receptors, offering a valuable starting point for SAR studies and the potential to generate novel, patentable compositions of matter .

Physicochemical Fine-Tuning: Replacing Chlorine with Fluorine

In lead optimization programs where a 3-(4-chloro-2-methylphenoxy)-azetidine lead has been identified but suffers from high lipophilicity (high LogP) or poor metabolic stability, this compound is the ideal replacement. The strategic swap from a chloro to a fluoro substituent is a well-established tactic to lower molecular weight and modulate lipophilicity, potentially improving oral absorption and reducing off-target binding .

Quote Request

Request a Quote for 3-(4-Fluoro-2-methyl-phenoxy)-azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.